3-Isopropyl,5-tert-butylpyrocatechol chemical structure and properties
3-Isopropyl,5-tert-butylpyrocatechol chemical structure and properties
Advanced Structural Analysis, Synthesis, and Functional Applications
Part 1: Executive Summary
3-Isopropyl-5-tert-butylpyrocatechol (CAS: 143767-20-8) is a specialized alkylated dihydroxybenzene derivative.[1] Structurally, it represents a hybrid steric scaffold, combining the moderate steric hindrance of an isopropyl group at the ortho (C3) position with the high lipophilicity and electronic stabilization of a tert-butyl group at the meta (C5) position relative to the C1-hydroxyl.
While less ubiquitous than its analogue 4-tert-butylcatechol (TBC), this specific isomer offers a unique redox profile. It is primarily utilized as a high-performance polymerization inhibitor and antioxidant in industrial organic synthesis. In drug development, its structural homology to bioactive terpenes (e.g., carvacrol) and hindered phenols suggests potential as a scaffold for designing metabolically stable radical scavengers or enzyme inhibitors.
Part 2: Chemical Identity & Physical Properties[2][3]
The physicochemical profile of 3-Isopropyl-5-tert-butylpyrocatechol is defined by its amphiphilic nature—retaining the hydrogen-bond donating capacity of the catechol moiety while possessing significant non-polar surface area.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 5-tert-butyl-3-isopropylbenzene-1,2-diol | Also: 3-isopropyl-5-(1,1-dimethylethyl)catechol |
| CAS Number | 143767-20-8 | |
| Molecular Formula | C₁₃H₂₀O₂ | |
| Molecular Weight | 208.30 g/mol | |
| Physical State | Viscous oil or low-melting solid | Mixed alkyl substitution often disrupts crystal packing compared to symmetric analogues.[2][3] |
| Solubility | Soluble: Methanol, DCM, Toluene, EtherInsoluble: Water | High lipophilicity (LogP ~3.5–4.0 predicted). |
| Acidity (pKa) | ~9.8–10.2 (Predicted) | First ionization of the OH group. |
| Stability | Air/Light Sensitive | Oxidizes to o-quinone upon prolonged exposure to air. |
Part 3: Synthesis & Manufacturing Protocol
The synthesis of 3-Isopropyl-5-tert-butylpyrocatechol generally follows a sequential Friedel-Crafts alkylation strategy. The difference in steric bulk between the isopropyl and tert-butyl groups dictates the order of addition to maximize regioselectivity.
Representative Synthetic Workflow
Reaction Principle: Electrophilic aromatic substitution using acid catalysis (Lewis acid or Sulfonic acid resin).
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Step 1: Mono-alkylation (Isopropyl)
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Precursor: Pyrocatechol (1,2-dihydroxybenzene).
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Reagent: Isopropyl alcohol or Propylene.
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Catalyst: Amberlyst-15 or
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Conditions: 80–100°C.
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Outcome: Formation of 3-isopropylcatechol (major) and 4-isopropylcatechol. The 3-isomer is desired for the specific target structure.
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Step 2: Secondary Alkylation (tert-Butyl)
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Precursor: 3-Isopropylcatechol.
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Reagent: Isobutylene (gas) or Methyl tert-butyl ether (MTBE).
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Conditions: 60–80°C.
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Regioselectivity: The bulky tert-butyl group prefers the C5 position (meta to C1-OH, para to C2-OH) due to steric crowding at C6 (ortho to isopropyl) and electronic activation at C5.
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Visualization: Synthetic Pathway[6][7]
Caption: Sequential alkylation strategy utilizing steric control to direct the tert-butyl group to the C5 position.
Part 4: Mechanistic Profiling & Reactivity
The core utility of this compound lies in its ability to intercept reactive radical species. Its structure is optimized for Hydrogen Atom Transfer (HAT) .
Radical Scavenging Mechanism
When a peroxyl radical (
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Steric Influence: The C3-isopropyl group protects the C2-hydroxyl, slowing down direct oxidation by oxygen but allowing interaction with smaller, high-energy radicals.
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Electronic Influence: The C5-tert-butyl group is electron-donating, which lowers the bond dissociation energy (BDE) of the O-H bond, making the molecule a more potent antioxidant than unsubstituted catechol.
Polymerization Inhibition
In the presence of monomers (e.g., styrene, butadiene), trace oxygen creates radicals that initiate premature polymerization.
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Step A: 3-IP-5-tB-PC intercepts the initiating radical (
), becoming a semiquinone radical. -
Step B: The semiquinone radical is stable enough (due to steric bulk) to not initiate new chains but reactive enough to couple with another radical, terminating two chains per molecule.
Visualization: Redox Cycling & Inhibition
Caption: The antioxidant cycle showing the interception of radicals and conversion to the stable quinone form.
Part 5: Applications & Translational Potential
Industrial Applications[2][3][6][8][9]
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Monomer Stabilization: Used to prevent "popcorn" polymer formation in distillation columns for butadiene and isoprene. The mixed alkyl groups provide better solubility in hydrocarbon monomers compared to simple catechols.
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Fuel & Lubricant Additive: Acts as an antioxidant to prevent gum formation in fuels and oxidation in industrial greases.
Research & Drug Development (Translational)
While primarily an industrial chemical, the 3-isopropyl-5-tert-butyl motif is highly relevant for medicinal chemistry:
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Pharmacophore Analogy: The structure mimics Carvacrol (5-isopropyl-2-methylphenol), a potent antimicrobial and TRP channel modulator. The addition of the second hydroxyl (catechol) and the bulky tert-butyl group enhances lipophilicity and metabolic stability.
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Cytotoxicity Potential: Analogous compounds like 3,5-di-tert-butylcatechol show cytotoxicity against melanoma cells via tyrosinase inhibition and ROS generation. 3-IP-5-tB-PC is a candidate for structure-activity relationship (SAR) studies targeting oxidative stress pathways in cancer cells.
Part 6: Safety & Handling Protocols
Hazard Classification (GHS):
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Skin Irritation: Category 2 (Causes skin irritation).
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Eye Damage: Category 2A (Causes serious eye irritation).
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Sensitization: Potential skin sensitizer (Catechol derivative).
Handling Protocol:
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Engineering Controls: Use only in a chemical fume hood.
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PPE: Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and lab coat.
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Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The compound is hygroscopic and air-sensitive; oxidation turns the material dark brown/black.
References
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National Institute of Standards and Technology (NIST). p-tert-Butylcatechol - WebBook Data. Available at: [Link] (Accessed for comparative physicochemical properties of tert-butyl catechol derivatives).
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PubChem. 3-Isopropyl-5-tert-butylpyrocatechol (Compound Summary). National Library of Medicine. Available at: [Link]
